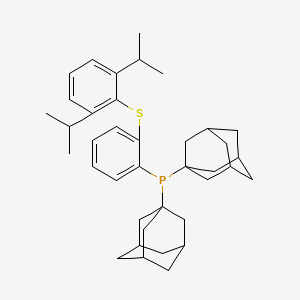
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine is a complex organophosphorus compound It features a phosphine group bonded to two adamantyl groups and a phenyl group substituted with a 2,6-diisopropylphenylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine typically involves the reaction of adamantyl derivatives with phosphine reagents under controlled conditions. One common method involves the reaction of adamantyl chloride with a phosphine reagent in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine involves its interaction with molecular targets through its phosphine group. The compound can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The adamantyl and phenylthio groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Di(adamantan-1-yl)phosphine: Lacks the phenylthio group, making it less sterically hindered.
Di(1-adamantyl)-n-butylphosphine: Contains a butyl group instead of the phenylthio group, altering its reactivity.
Di(1-adamantyl)chlorophosphine: Features a chlorine atom, making it more reactive towards nucleophiles.
Uniqueness
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine is unique due to the presence of both adamantyl and phenylthio groups, which provide a combination of steric bulk and electronic effects. This makes it a versatile ligand in catalysis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C38H51PS |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
bis(1-adamantyl)-[2-[2,6-di(propan-2-yl)phenyl]sulfanylphenyl]phosphane |
InChI |
InChI=1S/C38H51PS/c1-24(2)32-8-7-9-33(25(3)4)36(32)40-35-11-6-5-10-34(35)39(37-18-26-12-27(19-37)14-28(13-26)20-37)38-21-29-15-30(22-38)17-31(16-29)23-38/h5-11,24-31H,12-23H2,1-4H3 |
InChI Key |
BYNNKIDYYFMDST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)SC2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















